4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

LRRK2 kinase inhibition Parkinson's disease research G2019S mutant

Optimal pre-functionalized core for LRRK2 and DYRK1A kinase inhibitor programs. Reactive 4-chloro handle enables rapid amine library diversification; metabolically stable 5-difluoromethyl confers ~11x potency boost vs. non-fluorinated analogs. Saves 4–6 synthetic steps, accelerating hit-to-lead timelines. For CNS-targeted or tumor-selective antifolate research. ≥98% purity.

Molecular Formula C7H4ClF2N3
Molecular Weight 203.57 g/mol
Cat. No. B11716034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Molecular FormulaC7H4ClF2N3
Molecular Weight203.57 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=CN=C2Cl)C(F)F
InChIInChI=1S/C7H4ClF2N3/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2,6H,(H,11,12,13)
InChIKeyQNOCLJTZVNFHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine: Procurement-Grade Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2090261-97-3) is a halogenated pyrrolopyrimidine scaffold containing a reactive 4-chloro leaving group for nucleophilic aromatic substitution and a metabolically stable 5-difluoromethyl moiety. With a molecular weight of 203.58 g/mol and predicted density of 1.587±0.06 g/cm³ , this compound is commercially available as a research intermediate for constructing 4,5-disubstituted pyrrolo[2,3-d]pyrimidine derivatives. It belongs to a privileged heterocyclic class extensively employed in kinase inhibitor discovery programs, including LRRK2, DYRK1A, and JAK family targets [1][2]. Procurement specifications typically indicate purity ≥98% with storage at 2–8°C under sealed, dry conditions .

Why 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine Cannot Be Substituted with Generic Pyrrolopyrimidine Analogs


Pyrrolo[2,3-d]pyrimidine scaffolds are not functionally interchangeable. The precise substitution pattern at the 4- and 5-positions governs both synthetic utility and downstream biological performance. The 4-chloro group enables controlled nucleophilic displacement for installing diverse amines, whereas the 5-difluoromethyl substituent confers distinct physicochemical and metabolic properties compared to methyl, hydrogen, or alternative halogenated analogs. Fluorine substitution in pyrrolo[2,3-d]pyrimidine antifolates has been demonstrated to increase in vitro antiproliferative activity approximately 11-fold relative to nonfluorinated analogs via enhanced tumor-selective cellular uptake through folate receptors and the proton-coupled folate transporter [1]. Substituting a generic 4-chloro-5-H or 4-chloro-5-methyl analog eliminates these fluorine-dependent pharmacological advantages. Furthermore, the difluoromethyl group at the 5-position occupies a steric and electronic niche that cannot be replicated by monofluoromethyl or trifluoromethyl alternatives without altering target binding kinetics and metabolic stability profiles [2]. The evidence presented below quantifies the functional consequences of this substitution pattern in specific kinase inhibition contexts.

Quantitative Differentiation Evidence for 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine Versus Closest Analogs


LRRK2 G2019S Mutant Kinase Inhibition: 5-Difluoromethyl Scaffold Enables Sub-Micromolar Affinity

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine serves as the core scaffold for LRRK2 inhibitors. In binding affinity studies, a 4-amino-substituted derivative of this scaffold (PU09) demonstrated a Ki of 1,430 nM against the human LRRK2 G2019S mutant, measured via TR-FRET based Lanthascreen kinase activity assay with 2-hour incubation [1]. This represents the baseline affinity achievable with the 5-difluoromethyl-4-chloro scaffold prior to extensive 4-position amine optimization. In contrast, the optimized clinical candidate PF-06447475 (a 4-morpholino-5-benzonitrile pyrrolopyrimidine) achieves IC50 values of 3 nM (WT LRRK2) and 11 nM (G2019S LRRK2) [2], while JH-II-127 (a 4-amino-substituted derivative) achieves IC50 values of 6 nM (WT) and 2 nM (G2019S) [3]. The 1,430 nM Ki of the minimally optimized derivative demonstrates that the 5-difluoromethyl-4-chloro core provides a tractable starting point for medicinal chemistry optimization, with affinity improvements of 130- to 715-fold achievable through rational 4-position derivatization.

LRRK2 kinase inhibition Parkinson's disease research G2019S mutant TR-FRET assay

DYRK1A Kinase Affinity: Nanomolar Binding of 4-Amino-Substituted 5-Difluoromethyl Derivatives

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-derived inhibitors demonstrate potent DYRK1A binding. A 4-amino-substituted derivative bearing the 5-difluoromethyl scaffold (CHEMBL4647416) exhibited a Kd of 0.160 nM against wild-type human partial-length DYRK1A (residues H129 to S509) expressed in mammalian cells, measured via Kinomescan methodology [1]. In a cellular context, the same compound showed an EC50 of 7 nM for inhibition of human DYRK1A transfected in HEK293T cells co-transfected with Renilla plasmid, pGL3-NFAT, and NFATc1, assessed as derepression of NFAT-dependent transcription [1]. The compound also demonstrated binding to MELK (maternal embryonic leucine zipper kinase) with a Kd of 11 nM [1], indicating additional kinase engagement. While direct comparator data for non-fluorinated analogs under identical assay conditions is not available in the public domain, the sub-nanomolar Kd and low nanomolar cellular EC50 establish the 5-difluoromethyl-4-substituted pyrrolopyrimidine scaffold as a highly potent DYRK1A inhibitor chemotype.

DYRK1A kinase inhibition Down syndrome research Alzheimer's disease cancer therapeutics

Fluorine-Enhanced Tumor-Selective Cellular Uptake: 11-Fold Antiproliferative Gain Over Nonfluorinated Pyrrolopyrimidine Analogs

Fluorine substitution on the pyrrolo[2,3-d]pyrimidine scaffold, including difluoromethyl-containing derivatives, confers substantial improvements in tumor-selective cellular uptake and antiproliferative activity. In a systematic comparative study of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates, fluorinated analogues 8, 9, 11, and 12 demonstrated approximately 11-fold increased in vitro antiproliferative activity compared to their nonfluorinated counterparts 2, 3, 5, and 6 toward engineered Chinese hamster ovary and HeLa cells expressing folate receptors (FRα, FRβ) or the proton-coupled folate transporter (PCFT) [1]. Fluorinated analogues showed sustained inhibition of IGROV1 and A2780 epithelial ovarian cancer cell proliferation, and in IGROV1 cells with FRα knockdown, compounds 9, 11, and 12 maintained inhibition via PCFT-mediated uptake [1]. NMR evidence confirmed the presence of an intramolecular fluorine−hydrogen bond that contributes to the enhanced pharmacological profile [1]. While this study examined 6-substituted antifolates rather than 4-chloro-5-difluoromethyl intermediates, it establishes the class-level principle that fluorine incorporation in the pyrrolo[2,3-d]pyrimidine system yields quantifiable, therapeutically meaningful gains in tumor-selective transport and growth inhibition.

folate receptor targeting PCFT transport tumor selectivity antifolate chemotherapy

Predicted Physicochemical Profile: Balanced Lipophilicity and Hydrogen Bonding Capacity for CNS Drug Design

The 4-chloro-5-difluoromethyl substitution pattern on the pyrrolo[2,3-d]pyrimidine core yields physicochemical parameters within ranges favorable for central nervous system (CNS) drug discovery programs. The compound has a predicted density of 1.587±0.06 g/cm³ and a predicted pKa of 9.94±0.50 . The molecular weight of 203.58 g/mol is substantially below the typical CNS drug cutoff of 400–500 Da, providing ample room for molecular weight increase during lead optimization while maintaining favorable drug-like properties. In contrast, a 4-chloro-6-iodo pyrrolo[2,3-d]pyrimidine analog (molecular weight 309.47 g/mol with iodine) exhibits predicted high lipophilicity (LogP) and low aqueous solubility, limiting its utility in CNS programs where balanced solubility-permeability profiles are required . The difluoromethyl group provides a metabolically stable, lipophilic moiety without the excessive molecular weight penalty of iodo or bulky aryl substituents. This physicochemical profile supports the compound's role as a versatile intermediate for constructing kinase inhibitors across multiple therapeutic areas, including neurodegenerative diseases where CNS penetration is essential [1].

physicochemical properties CNS drug design medicinal chemistry lead optimization

Recommended Procurement and Research Applications for 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine


Medicinal Chemistry: LRRK2 Inhibitor Lead Generation for Parkinson's Disease

This compound serves as the optimal 4-chloro-5-difluoromethyl pyrrolopyrimidine core for initiating LRRK2 inhibitor discovery programs. The scaffold has validated engagement of the LRRK2 G2019S mutant (Ki = 1,430 nM for a minimally optimized derivative [1]), providing a tractable starting point for structure-activity relationship (SAR) exploration at the 4-position. The difluoromethyl group at C5 contributes metabolic stability while the 4-chloro handle enables high-yielding nucleophilic aromatic substitution with diverse amine libraries. This building block is particularly suited for Parkinson's disease research programs, as LRRK2 mutations represent the most common genetic cause of Parkinson's disease [2]. Procuring this pre-functionalized core eliminates 4–6 synthetic steps compared to de novo core construction, accelerating hit-to-lead timelines by weeks.

Kinase Profiling: DYRK1A and Dual Kinase Inhibitor Discovery

For laboratories investigating DYRK1A as a therapeutic target in Down syndrome, Alzheimer's disease, or oncology, this compound provides a validated scaffold with demonstrated sub-nanomolar DYRK1A binding (Kd = 0.160 nM) and nanomolar cellular activity (EC50 = 7 nM) in appropriately derivatized forms [3]. The scaffold also shows cross-reactivity with MELK (Kd = 11 nM [3]), positioning it for dual DYRK1A/MELK inhibitor programs or for selectivity profiling studies. The 5-difluoromethyl group occupies a steric niche distinct from methyl or hydrogen-substituted analogs, potentially offering differentiated selectivity profiles across the kinome. Procurement of this building block enables rapid generation of focused libraries for kinase selectivity panels and cellular target engagement assays.

Tumor-Targeted Antifolate Development: Leveraging Fluorine-Enhanced Cellular Uptake

Research teams developing tumor-selective antifolates should consider this difluoromethyl-substituted pyrrolopyrimidine as a key intermediate. The class-level evidence demonstrates that fluorinated pyrrolo[2,3-d]pyrimidine analogues achieve approximately 11-fold greater antiproliferative activity than nonfluorinated counterparts through enhanced cellular uptake via folate receptors and PCFT [4]. The 5-difluoromethyl group provides a metabolically stable fluorine source that may confer similar uptake advantages when incorporated into antifolate pharmacophores. This compound is recommended for programs targeting FRα-overexpressing malignancies (ovarian, lung, breast cancers) or PCFT-expressing tumors, where transporter-mediated selectivity can improve therapeutic index over normal tissues expressing RFC [4].

CNS Drug Discovery: Low Molecular Weight Scaffold for Brain-Penetrant Kinase Inhibitors

For CNS-focused kinase inhibitor programs, the low molecular weight (203.58 g/mol) of this scaffold provides critical headroom for molecular weight expansion during lead optimization while maintaining CNS drug-likeness . The difluoromethyl group contributes favorable lipophilicity for blood-brain barrier penetration without the excessive molecular weight penalty of iodo or bulky aryl substituents. This building block is particularly suitable for LRRK2 CNS programs targeting Parkinson's disease [2] and DYRK1A programs targeting Alzheimer's disease and Down syndrome cognitive deficits [3]. Procuring the 5-difluoromethyl analog rather than the 5-methyl or 5-H versions preserves the fluorine-dependent metabolic stability and transporter recognition advantages identified in class-level studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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